molecular formula C20H17N3O3S2 B2718581 N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946306-47-4

N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2718581
CAS No.: 946306-47-4
M. Wt: 411.49
InChI Key: BMLOCGOVDFZONK-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide: is a synthetic organic compound that features a thiazole ring, an indole ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Indole Ring Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Tosylation: The indole ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: Finally, the thiazole and tosylated indole are coupled through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tosyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products:

    Oxidation Products: Oxindole derivatives.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and indole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(thiazol-2-yl)-2-(3-methyl-1H-indol-1-yl)acetamide: Similar structure but with a methyl group instead of a tosyl group.

    N-(thiazol-2-yl)-2-(3-bromo-1H-indol-1-yl)acetamide: Similar structure but with a bromo group instead of a tosyl group.

    N-(thiazol-2-yl)-2-(3-nitro-1H-indol-1-yl)acetamide: Similar structure but with a nitro group instead of a tosyl group.

Uniqueness: N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile for further chemical modifications.

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-6-8-15(9-7-14)28(25,26)18-12-23(17-5-3-2-4-16(17)18)13-19(24)22-20-21-10-11-27-20/h2-12H,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLOCGOVDFZONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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